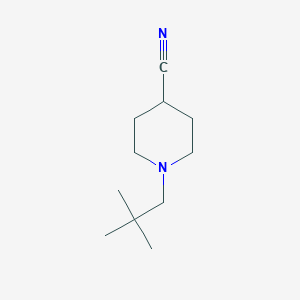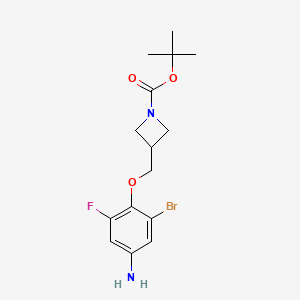
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, ethylsulfonyl, and fluorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling to introduce various substituents.
Oxidizing and Reducing Agents: Utilized to modify the ethylsulfonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The bromine and fluorine atoms can undergo substitution reactions, while the ethylsulfonyl group can be modified through oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
4-Bromo-1-(methylsulfonyl)-2-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Bromo-1-(ethylsulfonyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is unique due to the specific combination of bromine, ethylsulfonyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H8BrFO2S |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
4-bromo-1-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Clave InChI |
LUYCGWIORZQCEK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


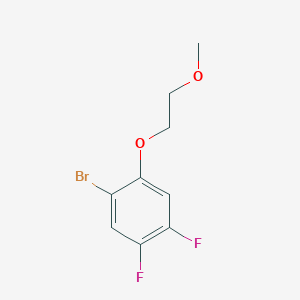


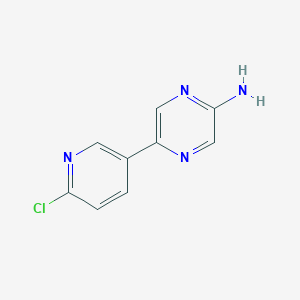
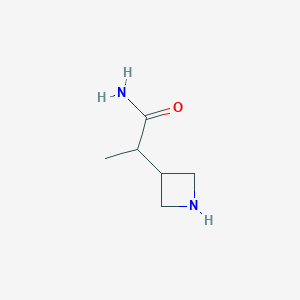



![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
